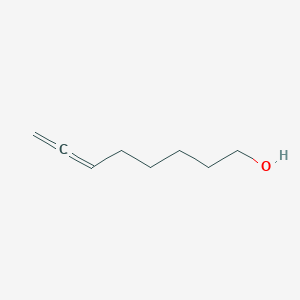

Nona-5,7-dien-1-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5E,7E)-nona-5,7-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-5,10H,6-9H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSZVQHBBHETK-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Nona 5,7 Dien 1 Ol

Investigations into the Reactivity of the Alkene Moieties in Nona-5,7-dien-1-OL

The conjugated diene system in this compound is the primary site for a variety of chemical reactions, including additions, cycloadditions, and oxidations. The reactivity of this system is influenced by the electron-donating or withdrawing nature of substituents and the stereochemistry of the double bonds.

The conjugated diene of this compound is susceptible to electrophilic and catalytic addition reactions. Catalytic hydrogenation of the dienyl system can lead to the corresponding nonen-1-ol or nonan-1-ol, depending on the reaction conditions and catalyst used. For instance, partial hydrogenation can selectively reduce one of the double bonds, while more forcing conditions will saturate the entire carbon chain.

Electrophilic addition of reagents like hydrogen halides (HX) or halogens (X₂) to the conjugated diene can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The regioselectivity and stereoselectivity of these additions are governed by the stability of the resulting carbocation intermediates and the nature of the attacking nucleophile.

The conjugated diene of this compound is a suitable component for cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netgla.ac.uk In this [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. The stereochemistry of the resulting cycloadduct is controlled by the Woodward-Hoffmann rules, which predict the conservation of orbital symmetry. acs.org Intramolecular Diels-Alder reactions of ester-linked 1,3,9-decatrienes have been studied, where the dienophile is tethered to the diene, leading to bicyclic structures. researchgate.net The cis/trans selectivity of these reactions can be influenced by thermal conditions or the use of Lewis acids like Et₂AlCl. researchgate.net

Recent advances in organic synthesis have enabled the rapid construction of carbocycles from unsaturated building blocks like dienes with increased selectivity and atom economy. researchgate.net These methods are crucial for creating cyclic fragrances and other complex molecules. researchgate.net

| Cycloaddition Reaction | Reactants | Key Features | Product Type |

| Intermolecular Diels-Alder | This compound (or derivative) + Dienophile | [4+2] cycloaddition, follows Woodward-Hoffmann rules. acs.org | Monocyclic or Bicyclic adduct |

| Intramolecular Diels-Alder | Ester-linked 1,3,9-decatrienes | Can be promoted by heat or Lewis acids to influence stereoselectivity. researchgate.net | Bicyclic lactones |

The double bonds in this compound are susceptible to oxidative cleavage by reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, followed by a reductive or oxidative workup, will cleave the double bonds to yield aldehydes, ketones, or carboxylic acids, depending on the substitution pattern of the diene and the workup conditions.

Epoxidation of the diene with peroxy acids (e.g., m-CPBA) can lead to the formation of mono- or di-epoxides. The regioselectivity of epoxidation is influenced by the electron density of the double bonds, with the more electron-rich double bond reacting faster.

| Oxidative Reagent | Products | Reaction Conditions |

| Ozone (O₃), followed by reductive workup (e.g., Zn/H₂O) | Aldehydes and/or ketones | Low temperature |

| Ozone (O₃), followed by oxidative workup (e.g., H₂O₂) | Carboxylic acids and/or ketones | Low temperature |

| Potassium Permanganate (KMnO₄) | Diols or cleavage to carboxylic acids/ketones | Cold, dilute (for diols); Hot, concentrated (for cleavage) |

| Peroxy acids (e.g., m-CPBA) | Epoxides | Inert solvent |

Cycloaddition Chemistry Involving Nonadienol Structures

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group of this compound undergoes typical reactions of alcohols, such as esterification and etherification, which can have significant stereochemical implications.

Esterification of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst yields the corresponding ester. byjus.com This process is a reversible reaction. byjus.com The mechanism typically involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com When a chiral carboxylic acid is used, or if the alcohol itself is chiral (which is not the case for this compound unless it is asymmetrically substituted), the esterification can lead to the formation of diastereomers. The acetate (B1210297) esters of related nonadienols are commercially available and have received FEMA-GRAS status. perfumerflavorist.com

Studies on intramolecular Diels-Alder reactions have utilized ester linkages to tether the diene and dienophile, highlighting the importance of esterification in complex organic synthesis. researchgate.net

The hydroxyl group of this compound can be converted to an ether through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Alkylation can also be achieved using other electrophiles, such as alkyl sulfates or triflates. The choice of base and alkylating agent is crucial to avoid competing elimination reactions, especially given the presence of the dienyl system which can be sensitive to reaction conditions. In some synthetic sequences, the hydroxyl group is protected as an ether, for example, a silyl (B83357) ether, to prevent it from interfering with reactions at other sites in the molecule. google.com

| Reaction Type | Reagents | Product | Key Considerations |

| Esterification | Carboxylic acid, Acid catalyst | Ester | Reversible reaction. byjus.com |

| Williamson Ether Synthesis | Strong base, Alkyl halide | Ether | Potential for competing elimination reactions. |

| Silyl Ether Formation | Silyl halide (e.g., TBDMSCl), Base (e.g., imidazole) | Silyl Ether | Common protecting group strategy. |

Esterification Reactions and Their Stereochemical Implications

Intramolecular Cyclization and Rearrangement Pathways

The conjugated diene system in conjunction with the terminal hydroxyl group in this compound provides a template for various intramolecular cyclization and rearrangement reactions. These pathways are often triggered by thermal conditions, acid catalysis, or transition metal catalysis, leading to the formation of diverse cyclic and polycyclic structures.

One potential transformation is the intramolecular Diels-Alder reaction, a powerful method for forming six-membered rings. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the diene moiety reacting with a dienophile. For an intramolecular reaction to occur with the parent molecule itself, a corresponding dienophile would need to be present on the hydrocarbon chain. More commonly, the dienol serves as a precursor that can be modified to contain a dienophilic group, enabling subsequent intramolecular cycloaddition. The stereochemical outcome of such reactions is often predictable, making it a valuable synthetic strategy. researchgate.net

Acid-catalyzed cyclizations represent another significant pathway. For instance, the Prins cyclization, which typically involves the reaction of an aldehyde with a homoallylic alcohol, can be adapted for diene alcohols. clockss.org In the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), the hydroxyl group of a dienol can be protonated and eliminated to form a carbocation. This cation can then be attacked by one of the double bonds in an intramolecular fashion, initiating a cyclization cascade. Subsequent reactions, potentially involving the second double bond, can lead to the formation of bicyclic products. clockss.org For example, studies on simple diene alcohols have demonstrated that sequential cyclization can yield complex fluorinated bicyclic compounds. clockss.org

Rearrangement reactions, such as the Claisen rearrangement, are also relevant for derivatives of this compound. A vinyl ether derivative of this compound could undergo a nih.govnih.gov-sigmatropic rearrangement to furnish a γ,δ-unsaturated aldehyde, effectively shifting the functional group along the carbon chain. Similarly, related phenomena like the aza-Claisen rearrangement have been studied for vinyl-substituted nitrogen-containing rings, resulting in ring expansion to form macrolactams. researchgate.net These studies highlight the potential for skeletal reorganization in systems containing conjugated dienes.

Transition metals can also mediate unique cyclization pathways. Gold(I) catalysts, for example, have been shown to selectively catalyze [4+2] or [4+3] cycloadditions in tethered allene-dienes, forming fused bicyclic systems. orgsyn.org The ability of the metal to stabilize cationic intermediates is key to controlling the reaction pathway. orgsyn.org Palladium-catalyzed processes are also widely used for functionalizing dienes and related structures, often involving the formation of transient organopalladium intermediates that can undergo subsequent intramolecular reactions. snnu.edu.cn

Derivatization Chemistry of this compound for Structural Modification

Cyclopropanation, the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring, is a key method for modifying the structure of dienols like this compound. This modification significantly alters the molecule's three-dimensional shape and electronic properties.

Research on analogues of naturally occurring fragrances has shown that introducing a cyclopropane ring can have profound effects. researchgate.net For instance, the monocyclopropanation of nonadienol has been found to significantly enhance its odor quality. researchgate.net However, the dicyclopropanated analogue, where both double bonds have been converted to cyclopropanes, tended to lose its original odor characteristics and intensity. researchgate.net This suggests that a precise structural modification is crucial for retaining or improving desired properties.

The synthesis of such cyclopropanated analogues can be achieved through several methods. A common approach involves the reaction of the dienol with a diazo compound, such as ethyl diazoacetate, in the presence of a copper or rhodium catalyst. nih.gov Another method is the Simmons-Smith reaction, which uses diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid that adds to the double bonds.

A study on the synthesis of bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, a structurally related system, employed cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate as a key step. nih.gov This was followed by further functional group manipulations to yield the target aldehyde. This demonstrates how cyclopropanation is integrated into multi-step syntheses to build complex bicyclic frameworks from simpler dienes.

Table 1: Effects of Cyclopropanation on Dienol Analogues

| Parent Compound | Modification | Resulting Property | Reference |

|---|---|---|---|

| Nonadienol | Monocyclopropanation | Significant increase in odor quality | researchgate.net |

| Nonadienol | Dicyclopropanation | Loss of original odor quality and intensity | researchgate.net |

This table illustrates the impact of introducing cyclopropane rings on the sensory properties of unsaturated compounds, based on findings from analogue studies.

Beyond cyclopropanation, the hydrocarbon chain of this compound can be functionalized through various other reactions, targeting either the double bonds or the saturated C-H bonds.

Halogenation is a fundamental functionalization reaction. The addition of bromine (Br₂) across the conjugated diene system would be expected to proceed readily. Depending on the reaction conditions, 1,2-addition or 1,4-addition products can be formed, leading to dibromo or even tetrabromo derivatives if both double bonds react. datapdf.com These bromo-organic intermediates are versatile precursors for further synthesis, allowing for the introduction of other functional groups through substitution reactions. datapdf.com For example, high-temperature bromination has been investigated as a method for functionalizing saturated bicyclic hydrocarbons, indicating its potential for C-H bond activation under specific conditions. metu.edu.tr

Palladium-catalyzed reactions offer sophisticated methods for chain functionalization. For example, palladium-catalyzed isomerization of alkynyl alcohols has been shown to facilitate the migration of a triple bond over several methylene (B1212753) units, enabling remote functionalization. acs.org While this compound is a dienol, the principle of using transition metals to isomerize double bonds and enable functionalization at a distant site is a relevant modern strategy.

Furthermore, reactions can be designed to build more complex structures. A three-step, one-pot carboalumination-Claisen rearrangement-addition reaction has been developed to create complex allylic alcohols from simpler precursors, showcasing how multiple transformations can be combined to functionalize a hydrocarbon backbone in a single operation. Such cascade reactions are highly efficient for building molecular complexity.

Table 2: Selected Functionalization Reactions for Diene Systems

| Reagent/Catalyst | Reaction Type | Potential Product/Intermediate | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Br₂ | Electrophilic Addition | Dihalo- or tetrahaloalkane | Formation of bromonium ion intermediate | datapdf.com |

| Pd Catalyst | Isomerization/Coupling | Functionalized diene or cyclic product | Organopalladium intermediate formation | snnu.edu.cnacs.org |

| AlMe₃ / Cp₂ZrCl₂ | Carboalumination | Complex allylic alcohol | Cascade reaction |

This table summarizes potential synthetic transformations for modifying the hydrocarbon chain and hydroxyl group of dienols like this compound.

Natural Occurrence and Biological Significance of Nona 5,7 Dien 1 Ol and Cognate Dienols

Identification of Nona-5,7-dien-1-OL and Isomers as Plant Metabolites

This compound and its isomers are naturally occurring plant metabolites, identified as volatile organic compounds (VOCs) in various plant species. nih.govebi.ac.ukuliege.beresearchgate.net These C9 alcohols, along with their corresponding aldehydes, contribute significantly to the characteristic aroma profiles of many fruits and vegetables. perfumerflavorist.comresearchgate.net The identification of these compounds is often challenging due to their low concentrations in natural sources and the ease with which they can isomerize. perfumerflavorist.com

Distribution in Botanical Extracts (e.g., Cucumber Oil, Violet Leaf Oil, Barley Roots)

Cognate dienols, particularly isomers of nonadien-1-ol, are well-documented constituents of several botanical extracts, contributing to their distinct scents.

Cucumber Oil: (2E,6Z)-Nona-2,6-dien-1-ol, often referred to as cucumber alcohol, is a key aroma compound in cucumbers (Cucumis sativus). perfumerflavorist.comresearchgate.netchemicalbook.comthegoodscentscompany.com Its presence imparts the fresh, green, and characteristic cucumber-like fragrance. chemicalbook.comthegoodscentscompany.com The content of (E,Z)-2,6-nonadien-1-ol has been observed to be higher in the later stages of cucumber fruit development. researchgate.net

Violet Leaf Oil: The essential oil extracted from violet leaves (Viola odorata) contains (2E,6Z)-nona-2,6-dien-1-ol, which is a character-determining odorant responsible for the intense, green, and fatty aroma reminiscent of violet leaves. chemicalbook.comtinkturenpresse.deprota4u.org This compound, along with its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal (violet leaf aldehyde), is a major contributor to the volatile fraction of violet leaf absolute used in perfumery. tinkturenpresse.de

Barley Roots: Volatile emissions from the roots of barley (Hordeum vulgare) have been found to contain nona-2,6-dien-1-ol (B1213189) and nona-3,6-dien-1-ol. uliege.beresearchgate.net These compounds are part of a complex blend of fatty acid-derived volatiles released by the roots. uliege.beresearchgate.net Studies have shown that crushed barley roots produce several volatile aldehydes, including (E,Z)-nona-2,6-dienal, which can be released into the soil upon mechanical injury. researchgate.netuliege.be

Other Sources: Nonadienols have also been identified in other natural products, including melons, muscadine grapes, and champaca absolute. perfumerflavorist.com

Table 1: Distribution of Nonadienol Isomers in Botanical Extracts

| Plant Source | Compound Identified | Reference |

| Cucumber (Cucumis sativus) | (2E,6Z)-Nona-2,6-dien-1-ol | perfumerflavorist.comresearchgate.netchemicalbook.comthegoodscentscompany.com |

| Violet (Viola odorata) | (2E,6Z)-Nona-2,6-dien-1-ol | chemicalbook.comtinkturenpresse.deprota4u.org |

| Barley (Hordeum vulgare) | Nona-2,6-dien-1-ol, Nona-3,6-dien-1-ol | uliege.beresearchgate.net |

Biosynthetic Precursors and Pathways in Plants

The biosynthesis of nonadienols in plants is primarily linked to the lipoxygenase (LOX) pathway, which involves the oxidative degradation of fatty acids. researchgate.netuliege.be Plant volatiles are generally lipophilic molecules with high vapor pressure, and their synthesis often involves the removal of hydrophilic parts and various enzymatic reactions like oxidation, reduction, and methylation. usp.br

The production of C9 aroma compounds, including nonadienols and their aldehyde counterparts, originates from polyunsaturated fatty acids such as linoleic acid and α-linolenic acid. uliege.be The initial step is catalyzed by lipoxygenase enzymes, which introduce a hydroperoxy group into the fatty acid chain. Subsequent cleavage of these hydroperoxides by hydroperoxide lyase (HPL) enzymes yields volatile aldehydes. These aldehydes can then be further reduced to their corresponding alcohols by alcohol dehydrogenases.

In barley roots, for instance, the synthesis of volatile aldehydes like hexanal, (E)-hex-2-enal, (E)-non-2-enal, and (E,Z)-nona-2,6-dienal is a result of the LOX pathway. researchgate.netuliege.be The activity of LOX enzymes has been shown to be dependent on the developmental stage of the roots. researchgate.netuliege.be Similarly, in cucumber, the accumulation of C9 aromas is associated with the expression of specific lipoxygenase genes, such as CsLOX09. researchgate.net Plant natural product biosynthesis is a complex process influenced by genetic and environmental factors, leading to a vast diversity of specialized metabolites. rsc.orgfrontiersin.org

Role of Nonadienols in Inter- and Intra-specific Chemical Communication

Nonadienols and their isomers play a crucial role as semiochemicals, which are information-carrying molecules used for communication between organisms. plantprotection.pl This chemical communication can occur within a single species (intraspecific) or between different species (interspecific). plantprotection.plwikipedia.org

Analysis of Nonadienols as Insect Pheromones and Semiochemicals

Several nonadienol isomers have been identified as components of insect pheromones, which are chemical signals that trigger a social response in members of the same species. plantprotection.plpherobase.comganeshremedies.com Pheromones are involved in various behaviors, including attracting mates, signaling danger, and marking trails. ganeshremedies.comtexas.gov The use of pheromones is a widespread form of communication in the insect world. wikipedia.org

(E,Z)-3,6-nonadien-1-ol has been identified as a pheromone component for the South American fruit fly, Anastrepha fraterculus. pherobase.com In some cases, the blend of volatile compounds released by an insect, which can include nonadienols, is influenced by the host plant on which the insect develops. mdpi.com The ability of insects to detect their own pheromones, a phenomenon known as autodetection, can also influence their behavior and mating success. mdpi.com The study of these chemical signals is critical for developing sustainable pest control strategies that manipulate insect behavior. plantprotection.plnih.gov

Elucidation of Specific Isomers in Pheromone Blends (e.g., (E,Z)-3,6-nonadien-1-ol)

The specific stereoisomers of nonadienols are often crucial for their biological activity as pheromones. The precise composition of a pheromone blend can be highly specific to a particular insect species. ganeshremedies.com

(E,Z)-3,6-nonadien-1-ol is a significant component of the male-produced pheromone of the fruit fly Anastrepha obliqua. cambridge.org Research has shown that the concentration of (Z,Z)-3,6-nonadien-1-ol in the scent bouquet of male Anastrepha fruit flies can vary depending on the host fruit they were reared on. mdpi.com For example, males that developed on grapefruit (Citrus x paradisi) had the highest concentrations of this compound. mdpi.com This highlights the intricate relationship between an insect's diet and its chemical signaling.

The chemical communication in insects is a complex dialogue influenced by genetic and environmental factors, where specific chemical cues can lead to critical behaviors like mating. nih.govnih.gov

Nonadienols as Volatile Organic Compounds (VOCs) in Environmental Chemistry

Nonadienols are classified as volatile organic compounds (VOCs), which are organic chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the atmosphere. nih.govinflibnet.ac.inepa.govnih.gov VOCs are emitted from a wide variety of natural and anthropogenic sources. inflibnet.ac.inepa.gov

Plants are a major natural source of VOCs, and these emissions play a significant role in atmospheric chemistry. inflibnet.ac.inscielo.br Nonadienols, as plant-derived VOCs, contribute to the complex mixture of organic compounds in the environment. nih.govuliege.beresearchgate.net For instance, studies have identified nonadienol as one of the oxidized VOCs emitted by plant species in urban forests. scielo.br The emission of these compounds can be influenced by environmental conditions. scielo.br

The release of VOCs from plants, including nonadienols from sources like barley roots, can act as chemical cues in belowground ecosystems, influencing interactions between roots and other soil organisms. uliege.beresearchgate.net The study of these volatile emissions is essential for understanding the ecological functions of plants and their impact on the environment. uliege.be

Contributions of Nonadienols to Natural Product Profiles (e.g., Flavor and Fragrance Components in Academic Context)

Nonadienols and their cognate dienols are a class of volatile organic compounds (VOCs) that play a significant role in the aromatic and flavor profiles of various natural products. scielo.org.mxresearchgate.net These C9-alcohols, characterized by two double bonds in their hydrocarbon chain, are often derived from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids. researchgate.netusp.br Their specific isomers are key contributors to the characteristic scents of many well-known plants and foods, from fruits and vegetables to flowers. chemicalbook.comthegoodscentscompany.comnih.gov In an academic context, the study of these compounds is crucial for understanding the chemical basis of flavor and fragrance, with research focusing on their identification, sensory characterization, and biosynthetic pathways.

Detailed Research Findings

Scientific investigations have identified several nonadienol isomers as key aroma-active compounds in a variety of natural sources. Gas chromatography-olfactometry (GC-O) and mass spectrometry (GC-MS) are common analytical techniques used to isolate and identify these potent volatiles.

One of the most well-documented isomers is (2E,6Z)-Nona-2,6-dien-1-ol . This compound is recognized as a primary contributor to the fresh, green aroma of cucumbers. chemicalbook.comthegoodscentscompany.com Research has confirmed its presence in cucumber oil, where it imparts a powerful and characteristic note. chemicalbook.com Beyond vegetables, it is also a key component of the fragrance profile of violet leaves and blossoms, lending a heavy, fatty, and green aroma often described as "violet leaf alcohol". chemicalbook.comthegoodscentscompany.comnih.gov A study on the key aroma-active compounds in black garlic also identified (E,Z)-2,6-nonadien-1-ol as a significant contributor to its complex flavor profile, associating it with a cucumber-like scent.

Another significant isomer is (Z,Z)-3,6-Nonadien-1-ol . This compound has been identified in melons (Cucumis melo). nih.govthegoodscentscompany.com Its sensory profile is described as having sweet, honeydew melon, and cucumber-like nuances. thegoodscentscompany.com In the fragrance and flavor industry, it is valued for its ability to impart natural-smelling melon and cucumber notes to various compositions. thegoodscentscompany.com

The contribution of these dienols is highly dependent on their stereochemistry. Different isomers can present distinct aromatic characteristics. For instance, (2E,6Z)-Nona-2,6-dien-1-ol is noted for its intense violet leaf character, while other isomers may have different scent profiles. chemicalbook.com The stability of these alcohols, often greater than their corresponding aldehydes (nonadienals), makes them particularly useful in fragrance and flavor applications. thegoodscentscompany.com

The table below summarizes the research findings on the contribution of specific nonadienols to natural product profiles.

Table 1: Nonadienols in Natural Product Flavor and Fragrance Profiles

| Compound Name | Natural Source(s) | Reported Aroma/Flavor Contribution |

|---|---|---|

| (2E,6Z)-Nona-2,6-dien-1-ol | Cucumber, Violet (leaf and blossom), Black Garlic | Intense, heavy, fatty, green, cucumber, violet leaf odor. chemicalbook.comthegoodscentscompany.com |

The study of these compounds highlights the complexity of natural aromas and the importance of specific molecules in defining the sensory identity of a plant or food product.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (2E,6Z)-Nona-2,6-dien-1-ol |

| (Z,Z)-3,6-Nonadien-1-ol |

Advanced Spectroscopic Characterization and Analytical Method Development for Nona 5,7 Dien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Nona-5,7-dien-1-OL. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in differentiating the stereoisomers of this compound by revealing the spatial arrangement of hydrogen atoms. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide a wealth of structural information. For instance, in the ¹H NMR spectrum of a stereoisomer of this compound, the protons attached to the double bonds (olefinic protons) typically resonate in the downfield region (around 5-6 ppm) due to the deshielding effect of the π-electron system. The coupling constants between these protons are particularly diagnostic for determining the geometry of the double bonds (cis or trans).

Interactive Data Table: Representative ¹H NMR Data for a this compound isomer

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | 3.63 | t | 6.6 |

| H5 | 5.68 | ddd | 17.2, 10.3, 7.6 |

| H6a | 4.96 | ddd | 17.2, 1.9, 1.2 |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. Carbons involved in double bonds appear in the downfield region (typically 110-145 ppm), while the carbon attached to the hydroxyl group is observed around 60-70 ppm.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. mdpi.comacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the proton-proton spin systems throughout the carbon chain of this compound. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. mdpi.comacs.orgresearchgate.net

Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous structural elucidation of this compound can be achieved. mdpi.comacs.orgresearchgate.net

Interactive Data Table: Representative ¹³C NMR Data for a this compound isomer

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 63.3 |

| C4 | 37.8 |

| C5 | 144.6 |

Proton (1H) NMR Analysis of Stereoisomers

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. uliege.be In this technique, the compound is first vaporized and separated from other components in a mixture by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.gov

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (140.22 g/mol ). spectrabase.comnist.gov Additionally, a characteristic fragmentation pattern is observed, which provides a "fingerprint" for the molecule. Common fragments for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, fragmentation at the double bonds also contributes to the unique pattern. This technique is widely used in the identification of this compound in various natural and synthetic samples. uliege.benist.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. mdpi.comumich.edu This high level of accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For example, HRMS can confirm the molecular formula as C₉H₁₆O. nih.gov This technique is invaluable for confirming the identity of newly synthesized this compound or for its identification in complex mixtures where other compounds may interfere with lower resolution methods. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nist.gov The resulting IR spectrum shows absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, the key characteristic peaks include:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.

Absorptions around 3000-3100 cm⁻¹ corresponding to the C-H stretching of the vinyl groups.

A peak around 1640-1680 cm⁻¹ due to the C=C stretching of the conjugated diene system.

A strong absorption band around 1050-1150 cm⁻¹ from the C-O stretching of the primary alcohol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. rsc.org This technique is particularly useful for analyzing compounds with conjugated systems. This compound, with its conjugated diene system, is expected to show a strong absorption maximum (λmax) in the UV region, typically around 230-240 nm. The position and intensity of this absorption are characteristic of the conjugated diene chromophore and can be used to confirm its presence and to quantify the compound in solution.

Development and Validation of Chromatographic Analytical Procedures

The accurate identification and quantification of this compound in various matrices necessitate the development of robust and validated analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are central to achieving the required specificity, sensitivity, and precision for the analysis of such unsaturated alcohols.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC are powerful techniques for the separation and analysis of non-volatile or thermally labile compounds. While this compound is volatile, HPLC/UPLC can be advantageous, especially when analyzing complex mixtures or when derivatization is employed to enhance detection.

Research Findings: Method development for unsaturated alcohols often utilizes reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. A sensitive and reliable method for determining unsaturated bile alcohols was successfully developed using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comresearchgate.net This approach allows for high-resolution separation and sensitive detection without extensive sample purification. mdpi.com The use of sub-2 µm particles in UPLC columns significantly enhances resolution, speed, and sensitivity compared to traditional HPLC. ijsrtjournal.com For instance, UPLC can reduce analysis times by up to 90% compared to HPLC, which is critical for high-throughput screening. ijsrtjournal.com

For this compound, a C18 column would be a suitable starting point for method development. The mobile phase would typically consist of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) to ensure adequate elution and separation from other components. mdpi.comresearchgate.net Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) due to the presence of the conjugated diene system, or more selectively and sensitively using a mass spectrometer (MS). lcms.cz The ACQUITY UPLC H-Class system, for example, allows for automated screening of different columns, solvents, and pH levels to optimize separation. lcms.cz

Below is a hypothetical data table outlining potential starting parameters for an HPLC/UPLC method for the analysis of this compound.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | C18 (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) mdpi.comlcms.cz | C18 is a versatile stationary phase for separating moderately polar compounds like unsaturated alcohols. |

| Mobile Phase A | Water | Water | Standard polar component in reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile or Methanol nih.gov | Acetonitrile or Methanol mdpi.comlcms.cz | Common organic modifiers; choice can influence selectivity. |

| Gradient | 50% B to 95% B over 20 min | 50% B to 95% B over 5 min | Gradient elution is necessary to separate compounds with a range of polarities. UPLC allows for much faster gradients. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min lcms.cz | Flow rates are scaled based on column dimensions and particle size. |

| Column Temp. | 30 °C | 35 °C | Temperature affects viscosity and can fine-tune selectivity. lcms.cz |

| Detector | PDA (200-400 nm) or MS | PDA or MS (e.g., ACQUITY QDa) lcms.cz | PDA allows for spectral confirmation, while MS provides superior sensitivity and specificity. |

| Injection Vol. | 10 µL | 1.0 µL lcms.cz | Scaled to the column volume to prevent band broadening. |

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. phenomenex.com The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. phenomenex.comlibretexts.org

Research Findings: GC coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of volatile organic compounds. dergipark.org.tr For structural confirmation and identification, a mass spectrometer (GC-MS) is the detector of choice. nih.gov The analysis of phytosterols, including the structurally related ergosta-5,7-dienol, is routinely performed using GC-MS, where fragmentation patterns provide definitive structural information. winona.eduresearchgate.net

The selection of the GC column is critical. A non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane phase, separates compounds primarily by boiling point. dergipark.org.tr For more complex mixtures or to resolve isomers, a more polar column (e.g., a wax or a mid-polarity phase like BPX-50) might be necessary to leverage differences in polarity for separation. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex volatile samples by combining two different column chemistries. nih.gov

The following table presents typical parameters for a GC-based analytical method for this compound.

Table 2: Representative GC-FID/MS Method Parameters for this compound Analysis

| Parameter | GC-FID/MS Condition | Rationale |

| Column | DB-XLB or BPX-50 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) dergipark.org.trnih.gov | Choice of polarity depends on the sample matrix and need for isomeric separation. |

| Carrier Gas | Helium or Hydrogen libretexts.org | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C nih.gov | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL) nih.gov | Suitable for trace analysis, ensuring the entire injected sample enters the column. |

| Oven Program | 50 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold 5 min nih.gov | Temperature programming allows for the separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides excellent quantitative data. nih.govoup.com MS provides mass information for definitive identification. nih.gov |

| FID Temperature | 250 °C dergipark.org.tr | Must be hot enough to prevent condensation of eluting compounds. |

| MS Transfer Line | 280 °C | Ensures compounds remain in the gas phase as they enter the mass spectrometer. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and library-searchable fragmentation patterns. |

Principles of Analytical Method Development and Validation for Nonadienols

The objective of validating an analytical procedure is to provide documented evidence that it is suitable for its intended purpose. europa.eueuropa.eu For a compound like this compound, the validation process ensures that the chosen chromatographic method will consistently and reliably measure the analyte. The key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.euparticle.dk

Core Validation Parameters:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. particle.dkelementlabsolutions.com For this compound, this would involve demonstrating separation from its geometric isomers (e.g., 5E,7Z- vs. 5E,7E-isomers) and potential oxidation byproducts like corresponding aldehydes or ketones.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. labmanager.com This is typically evaluated by analyzing a minimum of five standard solutions at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. labmanager.com

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : Accuracy expresses the closeness of the results obtained by the method to the true value. particle.dkelementlabsolutions.com It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is evaluated at three levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility : Precision between different laboratories.

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. particle.dk It can be determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response. europa.eu

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk It is often established at a signal-to-noise ratio of 10:1. dergipark.org.tr

Robustness : This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). elementlabsolutions.com It provides an indication of the method's reliability during normal usage.

Enzymatic Synthesis and Biosynthetic Pathways of Nonadienols

Biocatalytic Approaches for Nona-5,7-dien-1-OL Synthesis

Biocatalysis offers a powerful alternative to chemical synthesis for producing complex molecules like this compound. By leveraging the high specificity of enzymes, it is possible to generate desired isomers with high purity under mild reaction conditions.

The development of a biocatalytic process for dienol production begins with the identification and screening of suitable enzymes. The key enzymatic activities required are typically derived from the lipoxygenase (LOX) pathway, which involves lipoxygenases, hydroperoxide lyases (HPL), and alcohol dehydrogenases (ADH).

High-throughput screening methods are crucial for rapidly assessing large libraries of enzymes to identify candidates with the desired activity and stability. rsc.orgnih.gov These methods often employ microfluidic droplet sorting or microarray formats to test thousands of variants. rsc.orgnih.gov For instance, a screening workflow might involve encapsulating single cells expressing a potential enzyme in picoliter droplets with a fluorogenic substrate; the resulting fluorescence indicates the level of enzyme activity, allowing for the selection of highly productive strains. rsc.org Fungi from diverse environments, such as coastal soils, are often screened for their ability to produce a range of industrial enzymes. fungiindia.co.in

Once suitable enzymes are identified, optimization of the reaction conditions is performed to maximize product yield. This involves adjusting parameters such as pH, temperature, substrate concentration, and co-factor availability. In a study focused on producing 9-carbon aldehydes (precursors to nonadienols) in Saccharomyces cerevisiae, a 5.5-fold increase in titer was achieved through the enhancement of reaction conditions and optimization of gene expression levels. nih.gov

Table 1: Enzymes Involved in Biocatalytic Production of Nonadienol Precursors This table is interactive. Click on the headers to sort the data.

| Enzyme | Abbreviation | Source Organism | Function in Pathway | Reference |

|---|---|---|---|---|

| Lipoxygenase | LOX | Nicotiana benthamiana, Cucumis melo | Oxygenates polyunsaturated fatty acids (PUFAs) | nih.gov |

| Hydroperoxide Lyase | HPL | Cucumis melo | Cleaves hydroperoxides to form aldehydes | nih.gov |

A key advantage of biocatalysis is the ability of enzymes to perform regio- and stereospecific reactions, leading to the production of specific isomers of nonadienol. nih.gov The natural biosynthetic pathway in plants, known as the lipoxygenase (LOX) pathway, is the primary source of these stereospecific enzymes. mdpi.com

The process begins with a lipoxygenase that adds molecular oxygen to a specific carbon of a polyunsaturated fatty acid. For example, a 9-lipoxygenase (9-LOX) oxygenates the ninth carbon of linoleic acid (LA) or α-linolenic acid (LNA) to form 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 9-hydroperoxyoctadecatrienoic acid (9-HPOT), respectively. nih.govresearchgate.net

A hydroperoxide lyase (HPL) then cleaves these intermediates. When the substrate is 9-HPOT, the HPL produces (3Z,6Z)-nonadienal. This aldehyde can then be reduced by an alcohol dehydrogenase (ADH) to form (3Z,6Z)-nonadienol. nih.govmdpi.com Alternatively, the (3Z,6Z)-nonadienal can isomerize, either spontaneously or enzymatically, to (2E,6Z)-nonadienal, which is subsequently reduced to (2E,6Z)-nonadienol. nih.gov The use of specific LOX and HPL enzymes with defined regio-selectivities allows for the targeted production of these different isomers. nih.gov

Enzyme Screening and Optimization for Dienol Production

Elucidation of Natural Biosynthetic Routes to Nonadienols

Understanding the natural pathways for unsaturated fatty alcohol synthesis in organisms like plants is fundamental for developing bio-based production methods. This involves identifying the key enzymes, such as desaturases, and understanding their regulation.

The biosynthesis of unsaturated alcohols like nonadienols originates from fatty acid synthesis. wikipedia.org A critical class of enzymes in this process is the fatty acid desaturases (FADs), which introduce double bonds at specific positions in the fatty acid hydrocarbon chain. frontiersin.orgnih.gov These enzymes are membrane-bound proteins that require oxygen and typically consume NADH. wikipedia.orgfrontiersin.org

Desaturases exhibit high specificity for the location and stereochemistry of the double bonds they create. frontiersin.org For example, a Δ12-desaturase introduces a double bond between the 12th and 13th carbon atoms of a fatty acid chain. frontiersin.org The sequential action of different desaturases is responsible for producing polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acids, which are the ultimate precursors for nonadienols. mdpi.comresearchgate.net

Once the unsaturated fatty acid is formed, it enters the lipoxygenase (LOX) pathway. In plants, research has identified specific enzymes responsible for the final steps. For instance, in Arabidopsis, the desaturase CER17 (also known as ADS4) and the fatty acyl-CoA reductase CER4 have been shown to be essential for the synthesis of monounsaturated primary alcohols that are components of cuticular waxes. oup.com The LOX pathway itself involves the sequential action of lipoxygenase and hydroperoxide lyase to generate C9 aldehydes from PUFAs, which are then reduced to alcohols. mdpi.comnih.gov

Table 2: Key Enzyme Classes in Natural Unsaturated Alcohol Biosynthesis This table is interactive. Click on the headers to sort the data.

| Enzyme Class | Function | Precursor(s) | Product(s) | Reference |

|---|---|---|---|---|

| Fatty Acid Desaturase (FAD) | Introduces double bonds into fatty acid chains | Saturated/Monounsaturated Fatty Acids | Monounsaturated/Polyunsaturated Fatty Acids | frontiersin.org, nih.gov |

| Lipoxygenase (LOX) | Dioxygenation of PUFAs | Linoleic Acid, α-Linolenic Acid | Fatty Acid Hydroperoxides | mdpi.com, nih.gov |

| Hydroperoxide Lyase (HPL) | Cleavage of hydroperoxides | Fatty Acid Hydroperoxides | C6 and C9 Aldehydes | mdpi.com, nih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of fatty acyl-CoAs/ACPs | Fatty Acyl-CoAs/ACPs | Fatty Alcohols | researchgate.net |

Metabolic engineering aims to rewire the metabolism of microorganisms, such as the yeast Saccharomyces cerevisiae or bacteria, to efficiently produce target molecules like nonadienols. igem.org This approach is seen as a promising and sustainable alternative to chemical synthesis or extraction from natural sources. igem.org

A common strategy involves heterologously expressing the key enzymes from the plant lipoxygenase pathway in a microbial host. nih.gov Researchers have successfully constructed S. cerevisiae platforms that express a lipoxygenase from Nicotiana benthamiana and a hydroperoxide lyase from Cucumis melo (melon). nih.govresearchgate.net These engineered yeast cells can perform whole-cell biotransformation of externally supplied polyunsaturated fatty acids into 9-carbon aldehydes, the direct precursors of nonadienols. nih.gov

Further enhancements can be achieved by tackling metabolic bottlenecks. This may involve overexpressing native enzymes to increase precursor supply or down-regulating competing pathways to channel metabolic flux towards the desired product. nih.govhep.com.cn For example, to increase the availability of the precursor oleic acid (18:1), desaturase (FAD2, FAD3) and elongase (FAE1) genes that convert oleic acid into other products can be knocked out or down-regulated. researchgate.net Optimization of gene expression levels and reaction conditions are also critical strategies to improve titers. nih.govresearchgate.net

Investigation of Desaturases and Other Enzymes Involved in Unsaturated Fatty Alcohol Biosynthesis

Synthetic Biology Applications for Novel Nonadienol Pathways

Synthetic biology takes metabolic engineering a step further by not just modifying existing pathways but designing and constructing entirely new ones. nih.govleibniz-hki.de This allows for the production of novel compounds or the optimization of production beyond what is achievable by simply modifying native pathways.

The modular nature of many biosynthetic pathways, such as those for fatty acids and polyketides, makes them amenable to synthetic biology approaches. leibniz-hki.de By combining enzymes from different organisms and engineering them for new functions, synthetic biologists can create customized pathways in "chassis" organisms like E. coli or S. cerevisiae. igem.orgnih.gov

For nonadienol production, this could involve creating synthetic cascades of enzymes with improved efficiency and specificity. For example, enzyme engineering can be used to design highly efficient enzymes, while synthetic orthogonal pathways can be developed to increase the supply of chemical precursors without interfering with the host's native metabolism. nih.gov One successful approach has been the co-compartmentalization of biosynthetic pathways within specific organelles of eukaryotic host microbes, which has enhanced the production of fatty acid derivatives. oup.com The use of plant codon-optimized moth acyl-CoA desaturases has also enabled the synthesis of unusual, unsaturated fatty alcohol moieties in plants, demonstrating the potential for creating novel structures through synthetic biology. researchgate.net These advanced techniques hold the potential to create robust and efficient microbial cell factories for the industrial-scale production of specific nonadienol isomers. nih.gov

Research on Advanced Derivatives and Analogues of Nona 5,7 Dien 1 Ol

Structure-Activity Relationship (SAR) Studies of Nonadienol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. For nona-5,7-dien-1-ol derivatives, these studies aim to systematically alter the molecule's structure to identify which components are crucial for its activity. While specific SAR studies on this compound are not extensively published, the principles can be applied based on research into similar compounds like isosteviol-based amino alcohols and N-substituted carbazole (B46965) imidazolium (B1220033) salts. researchgate.netmdpi.com

Key modifications for SAR studies on nonadienol would include:

Modification of the Alcohol Group: The primary alcohol at the C-1 position can be oxidized to an aldehyde or a carboxylic acid, or converted into esters and ethers. These changes alter the molecule's polarity, hydrogen bonding capability, and reactivity.

Alteration of the Diene System: The geometry of the double bonds (E/Z configuration) can be changed, or the bonds can be saturated or shifted along the carbon chain. This would probe the importance of the specific conjugation and stereochemistry for its activity.

Varying Chain Length: The nine-carbon chain can be shortened or lengthened to determine the optimal size for interaction with biological targets or for specific physical properties.

Introduction of Substituents: Adding various functional groups (e.g., halogens, alkyl groups, or phenyl groups) at different positions on the carbon backbone can significantly impact electronic properties and steric profile.

These systematic modifications allow researchers to build a comprehensive map of the chemical features essential for a desired outcome, guiding the design of more potent and selective compounds. researchgate.netmdpi.com

Table 1: Potential Modifications for SAR Studies of this compound Derivatives

| Modification Site | Type of Change | Potential Impact on Properties |

| C-1 Alcohol | Oxidation to Aldehyde/Carboxylic Acid | Alters polarity, reactivity, and metabolic pathway. |

| C-1 Alcohol | Esterification (e.g., with acetate (B1210297), benzoate) | Creates pro-forms, modifies solubility and bioavailability. |

| C-5, C-7 Diene | Isomerization (E/Z configuration) | Affects molecular shape and binding affinity to targets. |

| C-5, C-7 Diene | Saturation (to nona-5-en-1-ol or nonan-1-ol) | Removes rigidity and electronic effects of the diene system. |

| Carbon Backbone | Chain extension or shortening | Modifies lipophilicity and overall size. |

| Carbon Backbone | Introduction of substituents (e.g., methyl, fluoro) | Influences steric interactions and electronic distribution. |

Synthesis and Characterization of Cyclopropanated Nonadienol Analogues

Cyclopropanation, the introduction of a three-membered cyclopropane (B1198618) ring in place of a double bond, is a powerful tool for modifying the biological and sensory properties of a molecule. The cyclopropane ring acts as a rigid, non-polar substitute for a double bond, altering the compound's conformation and metabolic stability.

Research on similar aliphatic dienols, such as (3Z, 6Z)-nonadien-1-ol and (2E, 6Z)-nonadien-1-ol, demonstrates a common synthetic route for these analogues. sci-hub.se The Simmons-Smith reaction, which typically uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple or diethylzinc (B1219324) (Et₂Zn), is effective for this transformation. sci-hub.se This reaction can lead to a mixture of products, including monocyclopropanated analogues (where only one double bond has reacted) and dicyclopropanated analogues (where both double bonds have been converted). sci-hub.se The products are then separated using techniques like silica (B1680970) gel column chromatography and characterized by spectroscopic methods. sci-hub.se The synthesis of (−)-majusculoic acid and its analogues also involves a nona-3,5-dien-1-yl moiety attached to a cyclopropane ring, highlighting the utility of this combined structural motif. nih.govmdpi.com

Table 2: Synthesis of Cyclopropanated Analogues of Nonadienols

| Parent Compound | Reaction | Reagents | Products | Reference |

| (3Z, 6Z)-3,6-nonadien-1-ol | Cyclopropanation | Et₂Zn, CH₂I₂ | Mixture of mono- and dicyclopropanated analogues | sci-hub.se |

| (2E, 6Z)-2,6-nonadien-1-ol | Cyclopropanation | Et₂Zn, CH₂I₂ | Mixture of mono- and dicyclopropanated analogues | sci-hub.se |

Characterization of these new analogues involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and stereochemistry of the cyclopropane rings, and Mass Spectrometry (MS) to confirm the molecular weight.

Exploration of Nonadienoic Acid Derivatives and Their Transformations

The primary alcohol of this compound can be oxidized to form the corresponding nona-5,7-dienoic acid. This transformation opens up a new class of derivatives with distinct chemical properties and potential applications. The oxidation can typically be achieved using a variety of standard oxidizing agents.

Once formed, nona-5,7-dienoic acid can undergo further transformations characteristic of carboxylic acids. A key reaction is esterification, where the carboxylic acid reacts with an alcohol to form an ester. For example, research on the related nona-3,8-dienoic acid has shown its conversion to butyl nona-3,8-dienoate through a carbonylative telomerization process followed by derivatization with butanol. rsc.org Similarly, nona-5,7-dienoic acid could be converted into a variety of esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to modify its properties.

Studies on other unsaturated acids, like nona-2,7-dienoic acid derivatives isolated from microbial sources, show that the diene system can undergo further enzymatic or chemical transformations such as isomerization and desaturation. researchgate.net

Table 3: Key Transformations of this compound to Acid Derivatives

| Starting Material | Transformation | Intermediate/Product | Potential Subsequent Reaction |

| This compound | Oxidation | Nona-5,7-dienal | Further oxidation to the acid. |

| Nona-5,7-dienal | Oxidation | Nona-5,7-dienoic acid | Esterification, Amide formation. |

| Nona-5,7-dienoic acid | Esterification | Nona-5,7-dienoate Esters (e.g., methyl, ethyl) | Hydrolysis back to the acid. |

Incorporation of Nonadienol Scaffolds into Bridged and Polycyclic Systems (e.g., Bicyclo[3.3.1]nonane Derivatives)

The incorporation of flexible scaffolds like this compound into rigid, three-dimensional structures such as bridged and polycyclic systems is a sophisticated strategy to create novel chemical entities. The bicyclo[3.3.1]nonane framework is a particularly important target due to its prevalence in biologically active natural products. rsc.orgucl.ac.uk

Several synthetic routes exist for constructing the bicyclo[3.3.1]nonane core, which could be adapted to include a nonadienol moiety. rsc.orgucl.ac.uk

Annulation Reactions: One common method involves the reaction of a cyclic dione (B5365651) or keto-ester with an unsaturated aldehyde or ketone in a Michael-Aldol annulation sequence. rsc.orgucl.ac.uk The nonadienol chain could potentially be attached to one of these precursors before the cyclization event.

Double Michael Addition: The reaction of a cyclohexanone (B45756) derivative with a Michael acceptor like dimethyl 1,3-acetonedicarboxylate can form the bicyclo[3.3.1]nonane skeleton. ucl.ac.uk

Diels-Alder Cycloaddition: The conjugated diene of this compound could itself participate in a Diels-Alder reaction with a suitable dienophile to create a six-membered ring, which could then serve as a foundation for further intramolecular cyclizations to build the bicyclic system.

While direct synthesis of a nonadienol-containing bicyclo[3.3.1]nonane is not explicitly reported, the established methodologies for creating this scaffold provide a clear blueprint for how such a complex molecule could be designed and synthesized. rsc.orgucl.ac.ukresearchgate.net

Development of Conjugates and Pro-forms of this compound

Developing conjugates and pro-forms (often called prodrugs in a therapeutic context) is a strategy used to improve a molecule's properties, such as solubility, stability, or its ability to be delivered to a specific target. For this compound, the primary alcohol group is the ideal handle for creating such derivatives.

The most common approach is esterification. By reacting the alcohol with a carboxylic acid, a less polar ester is formed. This ester can be designed to be stable until it reaches a target environment, where enzymes (esterases) can cleave the ester bond, releasing the active this compound.

Examples of potential conjugates include:

Acetate or Butyrate Esters: Simple esters that can increase lipophilicity.

Amino Acid Conjugates: Linking an amino acid via an ester bond can improve water solubility and potentially target specific cellular uptake mechanisms.

Phosphate (B84403) Esters: The introduction of a phosphate group creates a highly water-soluble pro-form that can be cleaved by phosphatase enzymes in the body.

Fatty Acid Esters: Conjugation with other fatty acids, such as omega-3 fatty acids, can create novel lipid molecules with combined or synergistic properties. The synthesis of ethyl and ortho esters of other polyunsaturated fatty acids provides a template for this approach. skemman.is

The synthesis of various ester derivatives of related compounds, such as (−)-majusculoic acid, demonstrates the feasibility and chemical basis for creating a wide array of pro-forms from the nonadienol parent structure. mdpi.com

Computational and Theoretical Chemistry Studies on Nona 5,7 Dien 1 Ol

Quantum Chemical Calculations for Energetic and Spectroscopic Propertiesrsc.org

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. numberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of energetic and spectroscopic properties can be derived. rsc.org For a flexible molecule like Nona-5,7-dien-1-OL, DFT methods such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to achieve a balance between accuracy and computational cost. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and the energies of different molecular states with high precision.

The presence of multiple single bonds in the carbon chain of this compound allows for significant conformational flexibility. Furthermore, the two double bonds at the C5 and C7 positions can exist in different stereoisomeric forms (E/Z), leading to several distinct isomers (e.g., (5E,7E), (5E,7Z), (5Z,7E), and (5Z,7Z)). Computational conformational analysis is essential to identify the most stable three-dimensional arrangements of these isomers. fiveable.menobelprize.org

The process involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. researchgate.net Each resulting conformer's energy is calculated, allowing for the identification of the global minimum energy structure and other low-energy conformers that may be populated at room temperature. eurekaselect.com These studies reveal that for flexible substrates, different conformations can have distinct reaction profiles, making a thorough conformational search critical for understanding reactivity. researchgate.net

| Isomer | Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| (5E,7E)-Nona-5,7-dien-1-OL | Conf-1 (Global Minimum) | 0.00 | 75.2 |

| (5E,7E)-Nona-5,7-dien-1-OL | Conf-2 | 1.55 | 6.1 |

| (5E,7Z)-Nona-5,7-dien-1-OL | Conf-1 | 0.85 | 19.5 |

| (5Z,7E)-Nona-5,7-dien-1-OL | Conf-1 | 2.10 | 2.8 |

| (5Z,7Z)-Nona-5,7-dien-1-OL | Conf-1 | 3.50 | 0.4 |

Computational chemistry is a powerful tool for predicting spectroscopic data, which is crucial for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with remarkable accuracy. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can predict ¹H and ¹³C chemical shifts. researchgate.netnih.gov The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H shifts often achievable. mdpi.comresearchgate.net

These calculations involve first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov By referencing these values to a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, a predicted NMR spectrum can be generated. This is particularly useful for distinguishing between different isomers of this compound, whose experimental spectra may be very similar.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 62.1 | H (on C1, x2) | 3.65 |

| C2 | 32.5 | H (on C2, x2) | 1.68 |

| C3 | 25.4 | H (on C3, x2) | 1.45 |

| C4 | 32.0 | H (on C4, x2) | 2.10 |

| C5 | 130.5 | H (on C5) | 5.65 |

| C6 | 132.8 | H (on C6) | 6.10 |

| C7 | 128.9 | H (on C7) | 5.80 |

| C8 | 131.2 | H (on C8) | 5.50 |

| C9 | 18.0 | H (on C9, x3) | 1.75 |

Conformational Analysis of this compound and its Isomers

Reaction Mechanism Elucidation using Computational Methodsresearchgate.net

Understanding how a reaction occurs step-by-step is fundamental to controlling its outcome. Computational methods are widely used to elucidate complex reaction mechanisms, providing insights into intermediates and transition states that are often too fleeting to be observed experimentally. numberanalytics.comrsc.org For this compound, this could involve studying reactions such as acid-catalyzed cyclizations, oxidations, or sigmatropic rearrangements. researchgate.netcsic.es

By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. numberanalytics.com This involves locating the geometry of transition states and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). researchgate.net For example, a study on the base-induced rearrangement of 2-sulfinyl dienes used DFT calculations to interpret the regioselectivity and stereocontrol of the reaction. csic.es Such analyses can reveal why certain products are favored over others and guide the development of new synthetic strategies. researchgate.net

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | (5Z,7E)-Nona-5,7-dien-1-OL | 0.0 |

| Transition State (TS1) | C-C bond formation | +25.5 |

| Intermediate | Bicyclic carbocation | +5.2 |

| Transition State (TS2) | Proton transfer | +8.1 |

| Product | Cyclized alcohol | -12.7 |

Molecular Dynamics Simulations to Understand Dienol Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow scientists to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by applying classical mechanics, making it possible to simulate larger systems, such as a dienol in a solvent or interacting with a surface. aip.org

| Parameter | Description | Average Value |

|---|---|---|

| H-Bond Count (Alcohol-Water) | Number of H-bonds between the -OH group and water | 2.8 |

| H-Bond Distance (O-H···O) | Average distance for alcohol-water H-bonds | 1.85 Å |

| Water Coordination Number | Number of water molecules in the first solvation shell of the -OH group | 4.1 |

| Solvent Accessible Surface Area (SASA) | Total solvent-exposed surface area | 350 Ų |

| Radius of Gyration (Rg) | A measure of the molecule's compactness | 4.5 Å |

Topological and Electronic Structure Analysis of Nonadienol Systemsresearchgate.net

The reactivity and properties of a molecule are fundamentally governed by its electronic structure. Quantum chemical calculations provide a wealth of information beyond simple energies and geometries, enabling a deep analysis of bonding and electron distribution. escholarship.org For a conjugated system like this compound, understanding the nature of its π-electron system is particularly important. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common starting point. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability. journalirjpac.com Further analyses, such as the mapping of the Molecular Electrostatic Potential (MEP), can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. escholarship.org Topological methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds within the nonadienol system. acs.org

| Property | Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.95 Debye |

| NBO Charge on O(1) | -0.75 e |

| NBO Charge on H(O1) | +0.48 e |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding Nona-5,7-dien-1-OL and Related Structures

The study of nonadienols and related dienol structures has revealed their significance across various scientific domains, primarily as natural products with distinct sensory and biological activities. The first nonadienol to be characterized was (2E, 6Z)-nonadien-1-ol, which was isolated from violet leaves in 1935 and later from cucumbers. perfumerflavorist.com This discovery paved the way for the identification of a family of related isomers, including 2,4-nonadien-1-ol (B1584942) and 3,6-nonadien-1-ol, which are recognized for their unique green and melon-like organoleptic properties. perfumerflavorist.com These compounds are found in trace amounts in natural sources like melons, salmon, and squid, making commercial extraction unfeasible. perfumerflavorist.com

From a chemical standpoint, dienols are recognized as important structural motifs present in numerous bioactive compounds. chinesechemsoc.org Research has focused significantly on their synthesis, given their role as versatile synthons in complex chemical reactions. chinesechemsoc.org For instance, related structures such as (5Z,7E)-Dodeca-5,7-dien-1-ol have been synthesized for their potential biological activities, likely as insect pheromones. thieme-connect.de The conjugated diene structure is a crucial feature in many pheromones of Lepidopteran species. diva-portal.org While specific academic literature on this compound is sparse, its structural relationship to these well-studied dienols suggests it may possess similar properties. The identification of related compounds, like (3Z,6Z)-nona-3,6-dien-1-ol, as volatile components in food products such as Enshi Yulu tea underscores the prevalence and importance of this chemical class. nih.gov Modern synthetic chemistry has also explored dienols as building blocks; for example, dienol ethers are used in Lewis acid-catalyzed reactions to construct complex bicyclic systems. nih.gov

Unresolved Questions and Challenges in Nonadienol Chemistry

Despite progress, significant challenges and unresolved questions persist in the field of nonadienol chemistry. A primary and long-standing difficulty is the structural determination of nonadienol isomers. perfumerflavorist.com These molecules are prone to isomerization, where double bonds can shift along the aliphatic chain or change their cis-trans configuration with relative ease, complicating analysis and structural confirmation. perfumerflavorist.com This instability also presents a major hurdle in the synthesis of specific, isomerically pure nonadienols, particularly for any potential commercial-scale production. perfumerflavorist.com

The development of efficient and sustainable synthetic routes remains a key challenge. chinesechemsoc.org Traditional methods for creating dienols often rely on multi-step processes that require the pre-functionalization of substrates, which can lead to significant chemical waste and low atom economy. chinesechemsoc.org For instance, the use of dienyl metals is effective but requires tedious preparation and produces stoichiometric waste. chinesechemsoc.org Similarly, the instability and tendency of intermediates like dienyl halides to polymerize have historically complicated the synthesis of terminal conjugated dienes. organic-chemistry.org While newer methods using dienol phosphates offer an alternative, the fundamental challenge lies in the low nucleophilicity of simple 1,3-dienes, making their direct and atom-economical coupling with carbonyl compounds an elusive goal that chemists continue to pursue. chinesechemsoc.org Furthermore, achieving high levels of stereoselectivity, especially when creating chiral centers, remains a general and formidable challenge in organic synthesis that is applicable to complex dienols. mdpi.com

Emerging Research Avenues for this compound

Future research on this compound is likely to be driven by advancements in synthetic methodology and exploration of its potential bioactivity. A significant emerging avenue is the development of green and atom-economical synthetic strategies. Recent breakthroughs, such as the dual-catalysis system using nickel and a Brønsted acid to couple simple 1,3-dienes and aldehydes, provide a template for creating dienols without the need for stoichiometric reductants or pre-functionalized reagents. chinesechemsoc.org Another promising approach involves iron-catalyzed coupling reactions, which offer a more sustainable and cost-effective alternative to methods using precious metals. organic-chemistry.org Applying these modern synthetic tools to produce this compound could enable more thorough investigation of its properties.

Given that structurally related nonadienols and their corresponding aldehydes exhibit potent biological effects, a major research avenue will be the screening of this compound for similar activities. For example, the aldehyde (E,E)-2,4-nonadienal has demonstrated significant antifungal properties against pathogens that cause food spoilage. acs.org This suggests that this compound could be investigated as a potential antimicrobial agent for applications in agriculture or food preservation. Furthermore, the role of dienols as key aroma and flavor compounds is well-established. perfumerflavorist.com Future sensory studies could define the specific organoleptic profile of this compound, potentially leading to its use as a novel flavoring or fragrance ingredient. The compound also holds potential as a building block in target-oriented synthesis for creating more complex natural products. beilstein-journals.org

Potential for Interdisciplinary Research Collaborations